molecular formula C23H24N2O2 B2401947 N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylpropanamide CAS No. 898432-75-2

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylpropanamide

Cat. No.: B2401947
CAS No.: 898432-75-2
M. Wt: 360.457
InChI Key: RZTBKYKQRGWYHE-UHFFFAOYSA-N
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Description

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylpropanamide is a synthetic organic compound that belongs to the class of amides. This compound features a complex structure with a furan ring, an indoline moiety, and a phenylpropanamide backbone. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylpropanamide typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Furan Ring: Starting from a suitable precursor, the furan ring can be synthesized through cyclization reactions.

    Indoline Synthesis: The indoline moiety can be prepared via reduction of indole derivatives.

    Amide Bond Formation: The final step involves coupling the furan and indoline intermediates with a phenylpropanamide derivative under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of such compounds may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and scalable purification techniques.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylpropanamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones.

    Reduction: The indoline moiety can be reduced to indoline derivatives.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Reagents like m-CPBA or KMnO4.

    Reduction: Catalytic hydrogenation using Pd/C or NaBH4.

    Substitution: Halogenation using NBS or Friedel-Crafts alkylation using AlCl3.

Major Products

The major products formed depend on the specific reactions and conditions used. For example, oxidation of the furan ring may yield furanones, while reduction of the indoline moiety may produce indoline derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways involving furan and indoline derivatives.

    Medicine: Potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Used in the development of new materials or as intermediates in chemical manufacturing.

Mechanism of Action

The mechanism of action of N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylpropanamide would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, modulating their activity through binding interactions. The furan and indoline moieties could play a role in binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    N-(2-(furan-2-yl)ethyl)-3-phenylpropanamide: Lacks the indoline moiety.

    N-(2-(indolin-1-yl)ethyl)-3-phenylpropanamide: Lacks the furan ring.

    N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)acetamide: Has a shorter acetamide backbone.

Uniqueness

N-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)-3-phenylpropanamide is unique due to the combination of the furan, indoline, and phenylpropanamide moieties, which may confer distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

N-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-3-phenylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N2O2/c26-23(13-12-18-7-2-1-3-8-18)24-17-21(22-11-6-16-27-22)25-15-14-19-9-4-5-10-20(19)25/h1-11,16,21H,12-15,17H2,(H,24,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZTBKYKQRGWYHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)C(CNC(=O)CCC3=CC=CC=C3)C4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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